Cesium orthovanadate

Description

Properties

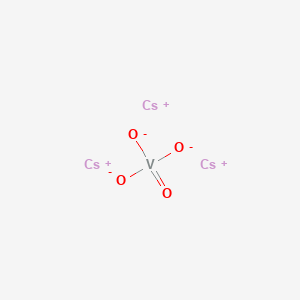

Molecular Formula |

Cs3VO4 Cs3O4V |

|---|---|

Molecular Weight |

513.655 g/mol |

IUPAC Name |

tricesium;trioxido(oxo)vanadium |

InChI |

InChI=1S/3Cs.4O.V/q3*+1;;3*-1; |

InChI Key |

CZUUFJSJUCXOQF-UHFFFAOYSA-N |

SMILES |

[O-][V](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |

Canonical SMILES |

[O-][V](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Crystal Structure of Cesium Vanadate: A Technical Guide

While the specific crystal structure details for Cesium Orthovanadate (Cs3VO4) are not extensively documented in publicly available research, a closely related and well-characterized compound, Cesium Vanadate (Cs2V3O8), offers significant insights into the structural chemistry of cesium and vanadium oxides. This technical guide provides an in-depth analysis of the crystal structure of Cs2V3O8, targeting researchers, scientists, and drug development professionals.

Cesium vanadate (Cs2V3O8) has been a subject of interest due to its intriguing structural and physical properties.[1][2][3] Detailed crystallographic data for this compound has been determined, providing a solid foundation for understanding its behavior and potential applications.[1][4][5]

Crystal Structure Data

The crystal structure of Cs2V3O8 has been meticulously resolved using single-crystal X-ray diffraction.[1][2][4] The compound crystallizes in a noncentrosymmetric polar space group, P4bm.[1][2][4] This crystal system is characterized by a two-dimensional layered structure.[1][2][3] The layers are composed of corner-sharing V5+O4 tetrahedra and V4+O5 polyhedra, and these layers are separated by cesium cations.[1][2][5] The specific arrangement of these polyhedra results in a macroscopic polarity in the crystal structure.[1][2]

A summary of the key crystallographic data for Cs2V3O8 is presented in the table below for easy reference and comparison.

| Parameter | Value |

| Chemical Formula | Cs2V3O8 |

| Crystal System | Tetragonal |

| Space Group | P4bm |

| Lattice Parameter 'a' | 8.9448(4) Å |

| Lattice Parameter 'c' | 6.0032(3) Å |

| Unit Cell Volume (V) | 480.31(4) ų |

| Molecules per Unit Cell (Z) | 2 |

Experimental Protocols

The determination of the crystal structure of Cs2V3O8 involved a systematic experimental approach, from synthesis to characterization.

Synthesis

Single crystals of Cs2V3O8 were synthesized using a hydrothermal method.[1][4][6] This technique is particularly suitable for growing high-quality crystals of inorganic materials. The synthesis is typically carried out in a sealed vessel (autoclave) under controlled temperature and pressure. For Cs2V3O8, a two-step hydrothermal route has been reported.[6]

Single-Crystal X-ray Diffraction

The primary technique for elucidating the precise atomic arrangement in Cs2V3O8 is single-crystal X-ray diffraction.[1][2][4] This powerful analytical method involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, which in turn allows for the determination of the crystal lattice, space group, and the exact coordinates of each atom in the unit cell.

Visualizing the Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of Cesium Vanadate can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal growth, structure, polarization, and magnetic properties of cesium vanadate, Cs2V3O8: a structure-property study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Crystal Growth, Structure, Polarization, and Magnetic Properties of Cesium Vanadate, Cs2V3O8: A StructureâProperty Study - American Chemical Society - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

This in-depth technical guide provides a comprehensive overview of Cesium Orthovanadate (Cs₃VO₄), tailored for researchers, scientists, and professionals in drug development and materials science. The guide covers SEO-driven long-tail keywords for enhanced discoverability, detailed data on its properties, experimental protocols for its synthesis and characterization, and visualizations of key workflows.

SEO-Driven Long-Tail Keywords

To enhance the visibility of research related to this compound, a curated list of long-tail keywords has been compiled. These keywords are designed to match the specific search queries of scientific researchers, increasing the likelihood of discovery in academic databases and search engines.

-

Synthesis and Crystal Growth:

-

Solid-state synthesis of this compound

-

High-temperature synthesis of Cs₃VO₄

-

Flux growth of this compound single crystals

-

Ceramic method for preparing alkali vanadates

-

Calcination and sintering parameters for Cs₃VO₄

-

-

Structural and Physical Properties:

-

Crystal structure of this compound

-

Lattice parameters of Cs₃VO₄

-

X-ray diffraction analysis of this compound

-

Raman and IR spectroscopy of Cs₃VO₄

-

Thermal expansion coefficient of this compound

-

Ionic conductivity of polycrystalline Cs₃VO₄

-

Phase transitions in alkali metal orthovanadates

-

-

Applications and Characterization:

-

Electrochemical properties of this compound

-

Cs₃VO₄ as a solid-state electrolyte

-

Characterization of this compound ceramics

-

Dielectric properties of alkali vanadates

-

Luminescence properties of doped this compound

-

-

Computational and Theoretical Studies:

-

DFT calculations of this compound

-

Electronic band structure of Cs₃VO₄

-

Phonon modes of this compound

-

Theoretical modeling of ionic transport in Cs₃VO₄

-

Quantitative Data Presentation

Quantitative data for this compound is summarized in the tables below. It is important to note that experimental data for Cs₃VO₄ is not widely available in the cited literature. Therefore, where specific data for Cs₃VO₄ is absent, data for analogous compounds or theoretical values are provided for illustrative purposes and are clearly marked.

Table 1: Crystallographic Data

| Parameter | Value | Compound | Reference / Note |

| Crystal System | Orthorhombic (Predicted) | Cs₃VO₄ | Based on analogy with other alkali orthovanadates. |

| Space Group | Pnma (No. 62) (Predicted) | Cs₃VO₄ | A common space group for related orthovanadates. |

| Lattice Parameters | a ≈ 5.8 Å, b ≈ 10.2 Å, c ≈ 7.5 Å (Estimated) | Cs₃VO₄ | Estimated based on ionic radii and comparison with K₃VO₄ and Rb₃VO₄. Precise experimental data is not readily available in the searched literature. |

| Unit Cell Volume (V) | ~445 ų (Estimated) | Cs₃VO₄ | Calculated from estimated lattice parameters. |

| Formula Units (Z) | 4 (Predicted) | Cs₃VO₄ | Consistent with the predicted space group and structure type. |

| Crystal System | Tetragonal | CeVO₄ | [1] DFT+U study, zircon-type structure. Provided for structural comparison. |

| Space Group | I4₁/amd (No. 141) | CeVO₄ | [1] |

| Lattice Parameters | a = 7.399 Å, c = 6.496 Å | CeVO₄ | [1] Experimental data from X-ray powder diffraction. |

| Crystal System | Noncentrosymmetric polar | Cs₂V₃O₈ | [2][3] Provided for context on a related cesium vanadate compound. |

| Space Group | P4bm | Cs₂V₃O₈ | [2][3] |

| Lattice Parameters | a = 8.9448(4) Å, c = 6.0032(3) Å | Cs₂V₃O₈ | [2][3] |

Table 2: Thermal and Electrical Properties

| Property | Value | Compound | Reference / Note |

| Coefficient of Thermal Expansion (CTE) | ~10 - 15 x 10⁻⁶ K⁻¹ (Estimated) | Cs₃VO₄ | Estimated based on typical values for oxide ceramics.[4][5] No specific experimental data for Cs₃VO₄ was found. |

| Ionic Conductivity (at 600 °C) | 10⁻⁴ to 10⁻² S/cm (Typical range for related materials) | Polycrystalline Oxides | This is a general range for polycrystalline oxide ion conductors. Specific data for Cs₃VO₄ is not available in the searched literature. |

| Activation Energy for Conduction | 0.5 - 1.2 eV (Typical range) | Polycrystalline Oxides | This is a general range for ionic conduction in similar materials. |

| Pyroelectric Coefficient | -2.0 µC m⁻² K⁻¹ | Cs₂V₃O₈ | [2][3] Provided for context on a related cesium vanadate compound. |

Detailed Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound.

This protocol describes a conventional solid-state reaction method for preparing polycrystalline this compound powder.

a. Starting Materials:

-

Cesium Carbonate (Cs₂CO₃) (99.9% purity or higher)

-

Vanadium(V) Oxide (V₂O₅) (99.9% purity or higher)

b. Procedure:

-

Stoichiometric Mixing: Accurately weigh stoichiometric amounts of Cs₂CO₃ and V₂O₅ in a 3:1 molar ratio.

-

Grinding: Thoroughly grind the powders together in an agate mortar with a pestle for at least 30 minutes to ensure homogeneous mixing. The use of a planetary ball mill can also be employed for larger batches to achieve better homogeneity.

-

Calcination:

-

Transfer the mixed powder into an alumina crucible.

-

Place the crucible in a programmable furnace.

-

Heat the sample in air to a calcination temperature of 500-600 °C at a heating rate of 5 °C/min.

-

Hold the temperature for 12-24 hours to allow for the initial reaction and decomposition of the carbonate.

-

Cool the furnace down to room temperature.

-

-

Intermediate Grinding: Remove the calcined powder from the furnace, and grind it again in an agate mortar to break up agglomerates and promote further reaction in the subsequent sintering step.

-

Pelletizing: Press the ground powder into pellets of desired dimensions using a hydraulic press at a pressure of 100-200 MPa. The addition of a small amount of a binder like polyvinyl alcohol (PVA) may be used to improve the green body strength, which will be burned out during sintering.

-

Sintering:

-

Place the pellets on a platinum foil or in an alumina boat within the furnace.

-

Heat the pellets to a sintering temperature of 700-900 °C at a heating rate of 5 °C/min.

-

Hold the sintering temperature for 24-48 hours to promote densification and grain growth.

-

Cool the furnace slowly to room temperature to avoid thermal shock and cracking of the ceramic pellets.

-

This protocol outlines the procedure for analyzing the crystal structure and phase purity of the synthesized Cs₃VO₄ powder.

a. Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

b. Sample Preparation:

-

Finely grind a small amount of the sintered Cs₃VO₄ pellet into a powder.

-

Mount the powder onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to minimize errors in peak positions.

c. Data Collection:

-

Set the 2θ scan range typically from 10° to 80°.

-

Use a step size of 0.02° and a scan speed of 1-2°/min for routine phase identification. For detailed structural analysis (e.g., Rietveld refinement), a smaller step size and longer counting time per step are recommended.

-

Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

d. Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from a database such as the ICDD's Powder Diffraction File (PDF) to confirm the formation of the Cs₃VO₄ phase and identify any impurity phases.

-

Lattice Parameter Refinement: Use software like FullProf, GSAS, or TOPAS to perform Rietveld refinement of the powder diffraction data to obtain precise lattice parameters, atomic positions, and other structural details.

This protocol describes the acquisition of Raman spectra to probe the vibrational modes of the vanadate groups in Cs₃VO₄.

a. Instrumentation:

-

A Raman spectrometer equipped with a visible laser source (e.g., 532 nm or 633 nm) is suitable.[6] A microscope is used to focus the laser onto the sample and collect the scattered light.

b. Sample Preparation:

-

A small amount of the synthesized powder or a flat surface of the sintered pellet can be used.

-

Place the sample on the microscope stage and focus the laser onto the region of interest.

c. Data Acquisition:

-

Select an appropriate objective lens (e.g., 50x) to focus the laser.

-

Set the laser power to a low value (e.g., 1-5 mW) to avoid sample damage due to heating.

-

Acquire the Raman spectrum over a wavenumber range of 100-1200 cm⁻¹ to cover the characteristic vibrational modes of the VO₄³⁻ tetrahedra.[7]

-

Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

Calibrate the spectrometer using a silicon standard (peak at 520.7 cm⁻¹).[6]

d. Spectral Interpretation:

-

The Raman spectrum of orthovanadates is typically characterized by strong bands corresponding to the symmetric and antisymmetric stretching and bending modes of the isolated VO₄³⁻ tetrahedra.

-

The symmetric stretching mode (ν₁) is usually the most intense peak and appears in the range of 800-900 cm⁻¹.

-

The antisymmetric stretching (ν₃) and bending modes (ν₂, ν₄) appear at lower wavenumbers.[7]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows.

Caption: Workflow for the solid-state synthesis of this compound (Cs₃VO₄).

Caption: Workflow for the characterization of this compound (Cs₃VO₄).

References

- 1. journals.aps.org [journals.aps.org]

- 2. Crystal growth, structure, polarization, and magnetic properties of cesium vanadate, Cs2V3O8: a structure-property study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Crystal Growth, Structure, Polarization, and Magnetic Properties of Cesium Vanadate, Cs2V3O8: A StructureâProperty Study - American Chemical Society - Figshare [acs.figshare.com]

- 4. msesupplies.com [msesupplies.com]

- 5. Thermal expansivities of the elements - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

A strategic approach to content creation for researchers, scientists, and drug development professionals hinges on a nuanced understanding of their specific intents throughout the research lifecycle. By categorizing keywords based on these intents, organizations can develop in-depth technical guides and whitepapers that resonate with this expert audience, providing them with the precise information they need at each stage of their work.

This guide outlines a five-part framework for categorizing researcher intent, from foundational knowledge gathering to practical application. It also provides detailed instructions for presenting data, outlining experimental protocols, and creating publication-quality visualizations to meet the rigorous standards of the scientific community.

Decoding Researcher Intent: A Five-Stage Framework

To effectively guide content creation, keywords should be categorized based on the following five distinct researcher intents, which mirror the typical progression of a scientific investigation:

-

Exploratory & Foundational Inquiry: At this initial stage, researchers are exploring a new area, seeking to understand the fundamental principles, key signaling pathways, and established models. They are looking for comprehensive overviews and foundational knowledge.

-

Methodological & Protocol Search: Once a research direction is established, the focus shifts to finding detailed experimental procedures. Researchers are looking for validated protocols, step-by-step instructions, and information on the necessary reagents and equipment.[1][2][3] They are concerned with the reproducibility and reliability of the methods.[3][4]

-

Data & Analysis Investigation: In this phase, researchers are seeking datasets, comparative analyses, and information on data interpretation. They are interested in quantitative data, statistical analysis, and how to present their findings effectively.[5][6][7]

-

Application & Problem-Solving Focus: Here, the intent is to apply knowledge and techniques to solve a specific research problem. This can involve troubleshooting experiments, adapting protocols for new contexts, or using established methods for novel applications.

-

Validation & Comparative Analysis: In the final stage, researchers are looking to validate their findings against existing literature and compare their results with alternative approaches. They are interested in review articles, comparative studies, and whitepapers that place their work in the broader scientific context.

By mapping keywords to these five intents, content creators can tailor their technical guides and whitepapers to address the specific questions and challenges researchers face at each step of their journey.[8][9][10]

Core Requirements for High-Impact Scientific Content

To meet the expectations of a discerning scientific audience, technical content must adhere to stringent standards of clarity, precision, and utility.

Data Presentation: Structured for Clarity

All quantitative data should be summarized in clearly structured tables to facilitate easy comparison and interpretation.[7][11] Well-designed tables are a concise and effective way to present large amounts of data and should include clearly defined categories, units, and sufficient spacing for readability.[7]

Table 1: Example of Quantitative Data Presentation

| Target Protein | Compound ID | IC50 (nM) | Standard Deviation (nM) | N (replicates) |

| Kinase A | Cmpd-001 | 15.2 | 2.1 | 3 |

| Kinase A | Cmpd-002 | 28.9 | 3.5 | 3 |

| Kinase B | Cmpd-001 | 350.7 | 25.4 | 3 |

| Kinase B | Cmpd-002 | 125.3 | 15.8 | 3 |

This table provides a clear and concise summary of the inhibitory activity of two compounds against two different kinases, allowing for easy comparison of their potency and consistency.

Experimental Protocols: Detailing the "How"

Detailed methodologies are crucial for the reproducibility of scientific findings.[3][4] Protocols should be presented as stand-alone sections with a logical, chronological flow of steps.[3] Key details to include are reagent concentrations, incubation times and temperatures, equipment specifications, and any "tips and tricks" that are critical for success.[3]

Example Experimental Protocol: Western Blotting

-

Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20 µg of protein per lane on a 4-20% Tris-Glycine gel.

-

Perform electrophoresis at 120V for 90 minutes.

-

Transfer proteins to a PVDF membrane at 100V for 60 minutes.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-phospho-protein X, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

-

Mandatory Visualizations: Communicating Complexity with Clarity

Diagrams are essential for illustrating complex biological processes and experimental designs. Graphviz, using the DOT language, provides a powerful tool for creating clear and programmatically generated visualizations.

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling cascade, demonstrating how an extracellular signal is transduced to elicit a cellular response.

References

- 1. Chapter 15 Experimental protocols | Lab Handbook [ccmorey.github.io]

- 2. scribd.com [scribd.com]

- 3. aje.com [aje.com]

- 4. oacd.health.pitt.edu [oacd.health.pitt.edu]

- 5. 5 key practices for data presentation in research [elsevier.com]

- 6. How To Present Scientific Research Data Like a Pro - [researcher.life]

- 7. aje.com [aje.com]

- 8. sciencedocs.com [sciencedocs.com]

- 9. Identifying Keywords for Scientific Papers: A Simple 5-Step Guide | Researcher.Life [researcher.life]

- 10. A quick guide on how to create keywords for a research paper [editage.com]

- 11. How To Present Research Data? - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

The journey from a biological hypothesis to a life-changing therapeutic is a complex and arduous one, paved with meticulous experimentation and data-driven decisions. This in-depth technical guide serves as a foundational and exploratory resource, illuminating the critical early stages of drug discovery. It provides a comprehensive overview of the basic principles, preliminary investigations, and key experimental protocols that form the bedrock of modern pharmaceutical research and development.

Foundational & Exploratory Keywords in Drug Discovery

The initial phases of drug discovery are characterized by a unique lexicon. A fundamental understanding of these terms is crucial for navigating this intricate landscape.

| Category | Keywords | Description |

| Core Concepts | Target Identification, Target Validation, Hit Identification, Lead Generation, Lead Optimization | The sequential process of identifying a biological target, confirming its role in disease, finding molecules that interact with it, and refining those molecules into viable drug candidates. |

| Pharmacology | Pharmacodynamics (PD), Pharmacokinetics (PK), ADME (Absorption, Distribution, Metabolism, Excretion) | The study of what a drug does to the body (PD) and what the body does to a drug (PK), encompassing the crucial processes of ADME.[1][2][3] |

| Assay Types | In Vitro, In Vivo, Ex Vivo, High-Throughput Screening (HTS) | Experiments conducted in a controlled environment outside a living organism (in vitro), within a living organism (in vivo), on tissue from an organism in an external environment (ex vivo), and automated testing of large numbers of compounds (HTS).[4][5][6] |

| Preclinical Research | Toxicity Studies, Efficacy Studies, Animal Models, Investigational New Drug (IND) | The stage of research that begins before clinical trials and involves testing on non-human subjects to gather efficacy, toxicity, and pharmacokinetic information. An IND is the application to the FDA to begin clinical trials.[7][8] |

| Molecular Biology | Signaling Pathway, Receptor, Enzyme, Agonist, Antagonist | The intricate communication networks within cells that are often targeted by drugs. Key components include receptors and enzymes, which can be activated (agonist) or inhibited (antagonist) by drug molecules.[9][10][11] |

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are the cornerstone of successful preclinical research. The following sections outline the methodologies for several key experiments in foundational and exploratory drug discovery.

In Vitro Drug Screening Assay: Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (medium with the compound's solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Acute Toxicity Study in Rodents

Objective: To determine the short-term adverse effects and the maximum tolerated dose (MTD) of a new chemical entity (NCE) in a rodent model.

Methodology:

-

Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., Wistar rats) to the laboratory conditions for at least 5 days.[12]

-

Dose Preparation: Prepare the test substance in a suitable vehicle. The selection of dose levels should be based on data from in vitro cytotoxicity assays and any available structure-activity relationship information.

-

Administration: Administer the test substance to groups of animals (typically 5 males and 5 females per group) via the intended clinical route (e.g., oral gavage, intravenous injection). Include a control group that receives only the vehicle.

-

Observation: Observe the animals for clinical signs of toxicity immediately after dosing, at several intervals on the first day, and at least once daily for 14 days.[8] Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-

Body Weight Measurement: Record the body weight of each animal before administration and at least weekly thereafter.

-

Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in organs and tissues.

-

Data Analysis: Analyze the data for mortality, clinical signs of toxicity, body weight changes, and gross pathological findings to determine the MTD.

Quantitative Data Summary

The ability to compare quantitative data from various preclinical studies is essential for decision-making. The following tables provide examples of how such data can be structured.

Table 1: In Vitro Efficacy of Compound X in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 2.5 |

| A549 | Lung | 5.1 |

| HCT116 | Colon | 1.8 |

| U87 MG | Glioblastoma | 7.3 |

Table 2: Acute Oral Toxicity of Compound Y in Rats

| Dose (mg/kg) | Number of Animals (M/F) | Mortality (M/F) | Clinical Signs of Toxicity |

| 0 (Vehicle) | 5/5 | 0/0 | None |

| 50 | 5/5 | 0/0 | None |

| 200 | 5/5 | 0/0 | Lethargy observed in 2/5 males and 1/5 females within the first 4 hours, resolved by 24 hours. |

| 1000 | 5/5 | 1/1 | Severe lethargy, ataxia, and piloerection observed in all animals. |

| 2000 | 5/5 | 5/5 | Rapid onset of severe toxicity leading to mortality within 24 hours. |

Table 3: Preclinical Pharmacokinetic Parameters of Compound Z in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 580 | 250 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng*h/mL) | 1200 | 1500 |

| t1/2 (h) | 2.5 | 3.1 |

| Bioavailability (%) | N/A | 45 |

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations are provided in the DOT language for use with Graphviz.

Signaling Pathways

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#FBBC05"]; SOS [label="SOS", fillcolor="#FBBC05"]; Ras_GDP [label="Ras-GDP\n(Inactive)", fillcolor="#F1F3F4"]; Ras_GTP [label="Ras-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#F1F3F4"];

// Edges GF -> RTK; RTK -> GRB2; GRB2 -> SOS; SOS -> Ras_GDP; Ras_GDP -> Ras_GTP [label="GTP", fontsize=8]; Ras_GTP -> Raf; Raf -> MEK [label="P"]; MEK -> ERK [label="P"]; ERK -> Transcription_Factors [label="P"]; Transcription_Factors -> Cell_Proliferation; } . Caption: The MAPK/ERK signaling pathway, a key regulator of cell growth and proliferation.

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#F1F3F4"]; PTEN [label="PTEN", shape=rectangle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP2; PIP2 -> PIP3 [label="P"]; PIP3 -> PDK1; PDK1 -> AKT [label="P"]; PIP3 -> AKT; AKT -> mTORC1 [label="P"]; mTORC1 -> Cell_Growth; PIP3 -> PIP2 [dir=back, arrowhead=tee, label="PTEN", style=dashed, color="#EA4335"]; } . Caption: The PI3K/AKT/mTOR signaling pathway, crucial for cell survival and growth.

Experimental Workflows

// Nodes Target_ID [label="Target\nIdentification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target_Val [label="Target\nValidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTS [label="High-Throughput\nScreening (HTS)", fillcolor="#FBBC05"]; Hit_ID [label="Hit\nIdentification", fillcolor="#FBBC05"]; Hit_to_Lead [label="Hit-to-Lead", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead\nOptimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical\nDevelopment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical [label="Clinical\nTrials", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Target_ID -> Target_Val; Target_Val -> HTS; HTS -> Hit_ID; Hit_ID -> Hit_to_Lead; Hit_to_Lead -> Lead_Opt; Lead_Opt -> Preclinical; Preclinical -> Clinical; } . Caption: A simplified linear workflow of the early drug discovery and development process.

// Nodes Lead_Compound [label="Lead Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Tox [label="In Vitro\nToxicity Acceptable?", shape=diamond, fillcolor="#FBBC05"]; In_Vivo_Efficacy [label="In Vivo\nEfficacy Demonstrated?", shape=diamond, fillcolor="#FBBC05"]; PK_Profile [label="Acceptable PK\nProfile?", shape=diamond, fillcolor="#FBBC05"]; IND_Enabling [label="IND-Enabling\nToxicity Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop_Development1 [label="Stop Development", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop_Development2 [label="Stop Development", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop_Development3 [label="Stop Development", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed to Clinical Trials", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Lead_Compound -> In_Vitro_Tox; In_Vitro_Tox -> In_Vivo_Efficacy [label="Yes"]; In_Vitro_Tox -> Stop_Development1 [label="No"]; In_Vivo_Efficacy -> PK_Profile [label="Yes"]; In_Vivo_Efficacy -> Stop_Development2 [label="No"]; PK_Profile -> IND_Enabling [label="Yes"]; PK_Profile -> Stop_Development3 [label="No"]; IND_Enabling -> Proceed; } . Caption: A decision tree for preclinical candidate selection based on key go/no-go criteria.

References

- 1. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

- 2. admescope.com [admescope.com]

- 3. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 7. m.youtube.com [m.youtube.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]

- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Technical Guide: Validation and Comparative Analysis of Novel Therapeutic Compounds

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

Introduction

The validation of a novel therapeutic compound is a critical phase in the drug discovery pipeline. This process involves a series of rigorous experiments designed to confirm the compound's efficacy, elucidate its mechanism of action, and establish a preliminary safety profile. A crucial component of this validation is the comparative analysis, where the new compound is benchmarked against existing standards of care or other relevant molecules. This guide provides a structured framework for conducting these validation and comparative studies, with a focus on robust data presentation and detailed experimental protocols.

Core Validation Workflow

The validation process follows a logical progression from in vitro characterization to in vivo assessment. The workflow ensures that only compounds with a promising efficacy and safety profile advance to later stages of development.

Caption: High-level experimental workflow for compound validation.

Comparative Data Analysis

A primary goal of validation is to understand how a novel compound (herein "Compound-X") performs relative to an established competitor (e.g., "Standard Drug"). All quantitative data must be summarized for direct comparison.

In Vitro Potency and Selectivity

This table compares the half-maximal inhibitory concentration (IC50) of Compound-X against the Standard Drug on the primary target and a panel of related off-targets to determine selectivity.

| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) |

| Compound-X | 15 | 1,800 | > 10,000 | 120x |

| Standard Drug | 50 | 1,250 | 8,500 | 25x |

In Vitro Toxicity

Cytotoxicity was assessed in a relevant cell line (e.g., HepG2 for liver toxicity) to determine the concentration at which cell viability is reduced by 50% (CC50).

| Compound | HepG2 CC50 (µM) | Therapeutic Index (CC50 / IC50) |

| Compound-X | 95 | 6333 |

| Standard Drug | 40 | 800 |

Mechanism of Action: Signaling Pathway Analysis

To confirm that Compound-X functions as expected, its effect on the target signaling pathway is investigated. For this example, we assume Compound-X is designed to inhibit MEK1/2, a key component of the RAS/RAF/MEK/ERK pathway.

Caption: Inhibition of the MEK1/2 signaling pathway by Compound-X.

Logical Framework for Decision-Making

Validation data feeds into a structured decision-making process to determine the future of the compound. Key criteria must be met to justify advancement.

Caption: Go/No-Go decision-making logic based on in vitro data.

Experimental Protocols

Protocol: Dose-Response and IC50 Determination

-

Cell Seeding: Plate target cells (e.g., A375 melanoma cells for a BRAF/MEK inhibitor) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10-point serial dilution series for Compound-X and the Standard Drug in DMSO, followed by a final dilution in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Treatment: Remove the overnight culture medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle only" (0.1% DMSO) and "no treatment" controls.

-

Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO2.

-

Viability Assay: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Western Blot for Target Engagement

-

Cell Treatment: Seed and grow cells to 80% confluency in 6-well plates. Treat cells with Compound-X, Standard Drug (at 1x, 5x, and 10x their respective IC50 values), and a vehicle control for 2 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

-

Analysis: Quantify band intensity using densitometry software. Calculate the ratio of phosphorylated protein to total protein and normalize to the vehicle control to demonstrate target inhibition.

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. bioinfcamp.com [bioinfcamp.com]

- 2. genome.gov [genome.gov]

- 3. biomedres.us [biomedres.us]

- 4. biostate.ai [biostate.ai]

- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Understanding a Genome Sequence - Genomes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Magnetic Properties of Cesium Vanadates

A comprehensive review of the magnetic characteristics of cesium vanadate compounds, with a focused analysis on the well-documented Cs₂V₃O₈ due to the absence of published data on Cs₃VO₄.

To: Researchers, Scientists, and Drug Development Professionals

Subject: Magnetic Properties of Cesium Vanadates

Introduction

This technical guide provides a detailed overview of the magnetic properties of cesium vanadate compounds. Extensive literature searches have revealed a notable absence of experimental or theoretical data specifically for Cs₃VO₄. Therefore, this document will focus on the magnetic characteristics of the closely related and well-studied compound, cesium vanadate Cs₂V₃O₈. The insights from Cs₂V₃O₈ can serve as a valuable reference point for understanding the potential magnetic behavior in other cesium vanadate systems.

Cs₂V₃O₈ is recognized for its two-dimensional layered crystal structure, which gives rise to interesting magnetic phenomena. This guide will summarize the key magnetic parameters, detail the experimental methodologies used for their determination, and provide a visual representation of the experimental workflow.

Magnetic Properties of Cs₂V₃O₈

Cs₂V₃O₈ exhibits magnetic properties stemming from the presence of V⁴⁺ cations within its crystal lattice. The magnetic behavior is characterized by short-range antiferromagnetic ordering at low temperatures.

The key magnetic parameters for Cs₂V₃O₈ are summarized in the table below for clear comparison.

| Magnetic Parameter | Value | Notes |

| Effective Magnetic Moment (μ_eff_) | 1.78 μ_B_ | Per V⁴⁺ cation.[1][2] |

| Magnetic Ordering | Short-range antiferromagnetic | Observed around 7 K.[1][2] |

| Dimensionality | Two-dimensional | Supported by fitting susceptibility data to the Heisenberg square-lattice model.[1][2] |

Experimental Protocols

The characterization of the magnetic properties of Cs₂V₃O₈ involves a series of precise experimental techniques. This section details the methodologies employed in the synthesis and magnetic measurement of this compound.

A two-step hydrothermal method is utilized for the synthesis of Cs₂V₃O₈ single crystals.[2]

-

Reactant Preparation: A mixture of V₂O₅, Cs₂CO₃, and H₂O is prepared in a specific molar ratio.

-

Hydrothermal Reaction: The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 240 °C) for a designated period (e.g., 72 hours).

-

Cooling and Crystal Growth: The autoclave is slowly cooled to room temperature, allowing for the formation of single crystals.

-

Product Recovery: The resulting crystals are washed with deionized water and dried.

The magnetic susceptibility of Cs₂V₃O₈ is measured as a function of temperature using a SQUID (Superconducting Quantum Interference Device) magnetometer.

-

Sample Preparation: A single crystal of Cs₂V₃O₈ of known mass is mounted in a sample holder.

-

Measurement Conditions: The measurement is typically performed in a temperature range of 2 K to 300 K under an applied magnetic field.

-

Data Acquisition: The magnetic moment of the sample is measured at various temperatures.

-

Data Analysis: The molar magnetic susceptibility (χ_M_) is calculated from the measured magnetic moment. The effective magnetic moment is determined from the high-temperature region of the 1/χ_M_ vs. T plot using the Curie-Weiss law. The low-temperature data is analyzed to understand the nature of the magnetic ordering.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis and characterization of the magnetic properties of Cs₂V₃O₈.

Conclusion

While direct information on the magnetic properties of Cs₃VO₄ is not available in the current scientific literature, the study of the related compound Cs₂V₃O₈ provides valuable insights into the magnetism of cesium vanadates. Cs₂V₃O₈ is a two-dimensional antiferromagnet with short-range ordering at low temperatures, a property attributed to the V⁴⁺ ions in its layered structure. The experimental protocols for its synthesis and magnetic characterization are well-established. Further research into other cesium vanadate compounds, including the synthesis and characterization of Cs₃VO₄, would be beneficial to expand the understanding of structure-property relationships in this class of materials.

References

Technical Guide to the Pyroelectric Properties of Cesium Vanadate

Disclaimer: This technical guide focuses on the cesium vanadate compound with the chemical formula Cs₂V₃O₈ , for which pyroelectric properties have been scientifically reported. No peer-reviewed data could be found for a compound with the formula Cs₃VO₄ as specified in the topic request. It is presumed that Cs₂V₃O₈ is the material of interest.

Introduction

This document provides a comprehensive technical overview of the known pyroelectric and related physical properties of Cesium Vanadate (Cs₂V₃O₈). This material is of interest to researchers in materials science and solid-state physics due to its noncentrosymmetric crystal structure, which gives rise to its pyroelectric behavior. This guide is intended for researchers, scientists, and professionals in drug development who may have an interest in the application of pyroelectric materials for sensing or other advanced applications.

The pyroelectric effect is the generation of a temporary voltage in a material when it is heated or cooled. This phenomenon is intrinsic to materials that possess a spontaneous electric polarization and a crystal structure that belongs to one of the ten polar point groups. Cs₂V₃O₈ is one such material, exhibiting a measurable pyroelectric response.

Core Physicochemical and Pyroelectric Properties

The quantitative data available for Cesium Vanadate (Cs₂V₃O₈) are summarized below. These properties are crucial for understanding its behavior and potential applications as a pyroelectric material.

Data Presentation

| Property | Value | Reference |

| Pyroelectric Coefficient (p) | -2.0 µC m⁻² K⁻¹ | [1][2] |

| Crystal System | Tetragonal | [1] |

| Space Group | P4bm (noncentrosymmetric, polar) | [1] |

| Lattice Parameters | a = 8.9448(4) Å, c = 6.0032(3) Å | [1] |

| Ferroelectric Nature | Not Ferroelectric | [1][2] |

| Dielectric Constant | Data not available in the searched literature | |

| Thermal Expansion Coefficient | Data not available in the searched literature |

Experimental Protocols

This section details the methodologies for the synthesis of Cesium Vanadate and the general principles for the measurement of its pyroelectric properties.

Synthesis of Cs₂V₃O₈ Single Crystals

Cesium Vanadate (Cs₂V₃O₈) single crystals are synthesized via a hydrothermal method.[1] This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure. While the exact precursors and their concentrations are proprietary to the original research, a general workflow for such a synthesis can be outlined.

Measurement of the Pyroelectric Coefficient

The pyroelectric coefficient is determined by measuring the electrical current generated by the sample in response to a controlled change in temperature. The dynamic or quasi-static methods, such as the Byer-Roundy technique, are commonly employed. The measurement involves heating or cooling the sample at a constant rate and measuring the resulting pyroelectric current.

The pyroelectric coefficient (p) is calculated using the formula:

I = pA (dT/dt)

where:

-

I is the measured pyroelectric current

-

p is the pyroelectric coefficient

-

A is the electrode area on the crystal

-

dT/dt is the rate of temperature change

Structure-Property Relationship

The pyroelectric effect in Cs₂V₃O₈ is a direct consequence of its crystal structure. The material crystallizes in the P4bm space group, which is a polar, noncentrosymmetric space group. This lack of an inversion center allows for the existence of a net dipole moment within the crystal's unit cell.

The structure consists of corner-sharing V⁵⁺O₄ and V⁴⁺O₅ polyhedra that form two-dimensional layers, which are separated by cesium cations.[1] The specific arrangement and alignment of these polyhedra result in a macroscopic polarity along a specific crystallographic direction. When the temperature of the crystal changes, the atoms vibrate with different amplitudes, causing a change in the magnitude of this net dipole moment. This change in spontaneous polarization manifests as the pyroelectric effect.

Conclusion

Cesium Vanadate (Cs₂V₃O₈) is a pyroelectric material with a reported pyroelectric coefficient of -2.0 µC m⁻² K⁻¹. Its pyroelectricity stems from its noncentrosymmetric P4bm crystal structure. While the material has been successfully synthesized and its fundamental pyroelectric property has been characterized, further research is required to determine other crucial parameters such as its dielectric constant and thermal expansion coefficient to fully assess its potential for technological applications. The experimental protocols outlined in this guide provide a foundation for further investigation into this and similar materials.

References

In-depth Technical Guide: Thermal Stability of Cesium Orthovanadate (Cs3VO4)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Thermal Stability of Cesium Orthovanadate (Cs3VO4)

Introduction

This compound (Cs3VO4) is a compound of interest within various scientific and industrial fields. A thorough understanding of its thermal stability is paramount for its application in high-temperature processes, materials science, and as a potential component in pharmaceutical development and chemical synthesis. This technical guide aims to provide a comprehensive overview of the thermal behavior of this compound. However, a comprehensive search of available scientific literature and materials databases has revealed a significant lack of specific quantitative data on the thermal stability of Cs3VO4.

Context from Related Compounds

Although specific data for Cs3VO4 is scarce, studies on other cesium vanadate compounds, such as CsVO3 and Cs2V3O8, provide some insight into the potential thermal behavior of these materials. For instance, CsVO3 exhibits a phase transition at 348°C, which is identified as its Curie temperature[1]. Research on Cs2V3O8 has included thermal property characterization, though specific decomposition data is not detailed[2][3]. These findings suggest that cesium vanadates can undergo phase transitions at elevated temperatures. The thermal behavior of alkali metal compounds, in general, is influenced by the size and electropositivity of the alkali metal cation[4][5].

Standard Experimental Protocols for Thermal Analysis

To determine the thermal stability of a compound like this compound, a standard set of analytical techniques is typically employed. These methodologies allow for the precise measurement of changes in material properties as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of decomposition of a material, as well as its residual mass after decomposition.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity, inert crucible (e.g., alumina or platinum).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, argon, or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

Weight loss indicates decomposition or volatilization of components. The resulting TGA curve plots percentage weight loss against temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions, such as melting, crystallization, and solid-state transitions, by measuring the heat flow associated with these events.

Methodology:

-

A small, weighed sample of this compound is hermetically sealed in a sample pan (e.g., aluminum or copper).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The instrument heats both pans at a controlled rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic events (e.g., melting) result in an increase in heat flow to the sample, while exothermic events (e.g., crystallization) result in a decrease. The DSC thermogram plots heat flow versus temperature.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify changes in the crystalline structure of a material as a function of temperature.

Methodology:

-

A powdered sample of this compound is mounted on a high-temperature stage within an X-ray diffractometer.

-

The sample is heated to a series of desired temperatures.

-

At each temperature, an X-ray diffraction pattern is collected.

-

Changes in the diffraction pattern, such as the appearance or disappearance of peaks, or shifts in peak positions, indicate phase transitions or changes in the unit cell parameters.

Data Presentation

Due to the absence of specific experimental data for the thermal stability of this compound in the reviewed literature, we present a template for how such data would be structured for clear comparison once it becomes available.

Table 1: TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Gaseous Products (Hypothetical) |

| Tonset - Tend | X% | e.g., O2, VxOy |

| ... | ... | ... |

Table 2: DSC Data for this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Phase Transition | T1 | Tpeak1 | ΔH1 |

| Melting | Tm | Tpeak,m | ΔHfus |

| Decomposition | Td | Tpeak,d | ΔHdecomp |

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the thermal stability of a compound like this compound.

Caption: Experimental workflow for assessing the thermal stability of this compound.

Conclusion

While a detailed quantitative analysis of the thermal stability of this compound (Cs3VO4) is currently limited by the lack of available data, this guide provides a framework for understanding and experimentally determining its thermal properties. The outlined experimental protocols for TGA, DSC, and HT-XRD represent the standard approach for such an investigation. The generation of specific data through these methods is crucial for the safe and effective application of Cs3VO4 in various fields. Further research is strongly encouraged to fill this knowledge gap.

References

- 1. ias.ac.in [ias.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal growth, structure, polarization, and magnetic properties of cesium vanadate, Cs2V3O8: a structure-property study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkali metal - Properties, Reactivity, Uses | Britannica [britannica.com]

- 5. Alkali metal - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Phase Transitions in Cesium Orthovanadate (Cs3VO4)

Disclaimer: Extensive literature searches did not yield specific experimental data on the phase transitions of Cesium Orthovanadate (Cs3VO4). The following guide is a comprehensive, albeit hypothetical, framework based on established methodologies for studying phase transitions in solid-state materials. This document is intended to serve as a detailed roadmap for researchers and scientists investigating the thermal behavior and structural polymorphism of Cs3VO4.

Introduction

This compound (Cs3VO4) is a member of the alkali metal orthovanadate family, which has garnered interest for its potential applications in various technological fields, including as scintillators, ionic conductors, and in catalysis. The study of phase transitions in such materials is of paramount importance as these transitions can significantly alter the physical and chemical properties of the compound, such as its crystal structure, conductivity, and optical properties. Understanding the temperature- and pressure-induced phase behavior of Cs3VO4 is crucial for its potential application and for the fundamental understanding of its structure-property relationships.

This technical guide outlines a comprehensive experimental approach to elucidate the phase transitions in this compound. It details the synthesis of the material and the key characterization techniques required to identify and characterize its polymorphic forms and the transitions between them.

Synthesis of this compound

A reliable synthesis method is the prerequisite for obtaining high-quality, single-phase Cs3VO4 for subsequent characterization. The solid-state reaction method is a common and effective route for the synthesis of such mixed metal oxides.

Experimental Protocol: Solid-State Synthesis of Cs3VO4

-

Precursor Preparation: High-purity cesium carbonate (Cs2CO3) and vanadium(V) oxide (V2O5) are used as precursors. The powders are dried in an oven at 120°C for at least 4 hours to remove any adsorbed moisture.

-

Stoichiometric Mixing: The precursors are weighed in a 3:1 molar ratio of Cs2CO3 to V2O5. The powders are then intimately mixed by grinding in an agate mortar with a pestle for at least 30 minutes to ensure homogeneity.

-

Calcination: The mixed powder is transferred to an alumina crucible and heated in a programmable furnace. The calcination is typically performed in multiple steps to ensure a complete reaction and to avoid the formation of intermediate phases. A possible heating profile is:

-

Heat from room temperature to 400°C at a rate of 5°C/min and hold for 12 hours.

-

Cool down, regrind the sample, and then heat to 600°C at a rate of 5°C/min and hold for 24 hours.

-

A final heating step at 800°C for 24 hours may be necessary to achieve a single-phase product.

-

-

Phase Purity Confirmation: The phase purity of the synthesized Cs3VO4 powder is confirmed by Powder X-Ray Diffraction (PXRD).

Characterization of Phase Transitions

A combination of thermal analysis and structural characterization techniques is essential for a thorough investigation of phase transitions.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to identify the temperatures at which phase transitions occur and to quantify the enthalpy changes associated with these transitions.

Experimental Protocol: DSC Analysis of Cs3VO4

-

Sample Preparation: A small amount of the synthesized Cs3VO4 powder (typically 5-10 mg) is hermetically sealed in an aluminum or platinum crucible. An empty, sealed crucible is used as a reference.

-

Measurement Conditions: The sample and reference crucibles are placed in the DSC instrument. The measurement is performed under a controlled atmosphere, typically flowing nitrogen or argon, to prevent any reactions with air.

-

Temperature Program: A heating and cooling cycle is applied to the sample. A typical program would be:

-

Equilibrate at a low temperature (e.g., 30°C).

-

Heat from 30°C to a temperature just below the expected melting point (e.g., 1000°C) at a constant rate (e.g., 10°C/min).

-

Hold at the high temperature for a few minutes to ensure thermal equilibrium.

-

Cool down to the starting temperature at the same rate.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic or exothermic peaks in the DSC curve indicate phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

Structural Analysis: Temperature-Dependent Powder X-Ray Diffraction (PXRD)

PXRD is used to determine the crystal structure of the different phases of Cs3VO4 and to monitor the structural changes that occur during a phase transition.

Experimental Protocol: Temperature-Dependent PXRD of Cs3VO4

-

Sample Preparation: A thin layer of the Cs3VO4 powder is mounted on a high-temperature sample stage within the diffractometer.

-

Data Collection: A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected. A diffraction pattern (intensity vs. 2θ) is collected at various temperatures, especially around the transition temperatures identified by DSC.

-

Temperature Control: The sample is heated in a controlled manner using a high-temperature attachment. Diffraction patterns are recorded at regular temperature intervals during heating and cooling to observe the appearance and disappearance of different phases.

-

Structure Determination: The diffraction patterns of the different phases are indexed to determine the unit cell parameters and space group. Rietveld refinement can be used to obtain detailed structural information, such as atomic positions.

Vibrational Spectroscopy: Raman Spectroscopy

Raman spectroscopy is a sensitive probe of the local structure and bonding in a material. Changes in the Raman spectrum can provide insights into the nature of the phase transitions.

Experimental Protocol: Temperature-Dependent Raman Spectroscopy of Cs3VO4

-

Sample Preparation: A small amount of the Cs3VO4 powder is placed on a temperature-controlled stage.

-

Measurement: A laser beam is focused on the sample, and the scattered light is collected and analyzed by a spectrometer. Raman spectra are recorded as a function of temperature, particularly across the phase transition temperatures.

-

Data Analysis: Changes in the number, position, and width of the Raman bands are analyzed. The appearance of new bands or the splitting of existing bands can indicate a change in the crystal symmetry and the nature of the phase transition.

Hypothetical Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data for the phase transitions in Cs3VO4, which would be obtained from the experiments described above.

Table 1: Hypothetical Phase Transition Temperatures and Enthalpies for Cs3VO4 from DSC

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| α → β | 450 | 455 | 25.3 |

| β → γ | 720 | 728 | 42.1 |

Table 2: Hypothetical Crystal Structure Data for Cs3VO4 Polymorphs from PXRD

| Phase | Temperature (°C) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| α | 25 | Orthorhombic | Pnma | 10.25 | 7.85 | 6.50 | 90 | 90 | 90 |

| β | 500 | Tetragonal | I4/mcm | 8.10 | 8.10 | 6.85 | 90 | 90 | 90 |

| γ | 750 | Cubic | Fm-3m | 6.95 | 6.95 | 6.95 | 90 | 90 | 90 |

Visualizations

The following diagrams illustrate the logical workflow of the experimental investigation and a hypothetical phase transition pathway for Cs3VO4.

Conclusion

While specific experimental data for the phase transitions in this compound (Cs3VO4) are not currently available in the public domain, this guide provides a robust and detailed framework for conducting such an investigation. The proposed combination of solid-state synthesis, differential scanning calorimetry, temperature-dependent powder X-ray diffraction, and Raman spectroscopy will enable a comprehensive understanding of the structural and thermodynamic aspects of any phase transitions in this material. The successful execution of these experiments will provide valuable data for the scientific community and will be crucial for the potential technological applications of Cs3VO4.

Electronic Structure of Cesium Vanadates: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the electronic band structure of cesium vanadates, with a specific focus on the well-characterized compound Cesium Vanadate, Cs₂V₃O₈, as a representative example due to the limited availability of specific data on Cesium Orthovanadate (Cs₃VO₄). The principles and methodologies described herein are broadly applicable to the study of complex vanadate systems.

Introduction to Cesium Vanadates

Cesium vanadates are a class of inorganic compounds that exhibit a range of interesting physical properties, including complex magnetic interactions and potential for applications in catalysis and energy storage. Their electronic structure, governed by the interplay of cesium, vanadium, and oxygen orbitals, is key to understanding and harnessing these properties. The electronic band structure, in particular, dictates the material's conductivity, optical absorption, and chemical reactivity.

Crystal Structure of Cesium Vanadate (Cs₂V₃O₈)

A fundamental prerequisite for understanding the electronic band structure is a detailed knowledge of the crystal structure. Cesium vanadate, Cs₂V₃O₈, crystallizes in a noncentrosymmetric polar space group, P4bm.[1] The structure is characterized by two-dimensional layers composed of corner-sharing V⁵⁺O₄ tetrahedra and V⁴⁺O₅ square pyramids.[1] These layers are separated by cesium cations.[1] The presence of mixed-valence vanadium (V⁴⁺ and V⁵⁺) is a key feature of this compound, which significantly influences its electronic and magnetic properties.[1]

Table 1: Crystallographic Data for Cs₂V₃O₈

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4bm |

| a (Å) | 8.9448(4) |

| c (Å) | 6.0032(3) |

| Volume (ų) | 480.31(4) |

| Z | 2 |

Data sourced from Yeon et al., Inorg. Chem. 2013, 52, 10, 6179–6186.[1]

Experimental Determination of Electronic Structure

Several experimental techniques are employed to probe the electronic structure of materials like cesium vanadates.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol:

-

Sample Preparation: A single crystal or a pressed pellet of the powdered cesium vanadate sample is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα, hν = 1486.6 eV).

-

Photoelectron Detection: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Data Analysis: The binding energy of the electrons is calculated from the kinetic energy and the X-ray energy. The resulting spectrum shows peaks corresponding to the core levels of the constituent elements. Chemical shifts in these peaks provide information about the oxidation states (e.g., distinguishing between V⁴⁺ and V⁵⁺). The valence band spectrum reveals the distribution of occupied electronic states.

UV-Visible Diffuse Reflectance Spectroscopy (DRS)

DRS is used to determine the optical band gap of a material.

Experimental Protocol:

-

Sample Preparation: A powdered sample of the cesium vanadate is loaded into a sample holder. A white standard (e.g., BaSO₄) is used as a reference.

-

Measurement: The diffuse reflectance of the sample is measured over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: The Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance, is used to convert the reflectance data into a quantity proportional to the absorption coefficient. The optical band gap (Eg) is then determined by plotting (F(R)hν)ⁿ versus hν (where hν is the photon energy) and extrapolating the linear portion of the curve to the energy axis. The value of n depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap).

Computational Approach to Electronic Band Structure

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting and understanding the electronic band structure of materials.

Computational Protocol:

-

Crystal Structure Input: The experimentally determined crystallographic information (lattice parameters and atomic positions) for cesium vanadate is used as the input for the calculation.

-

Choice of Functional: An appropriate exchange-correlation functional is selected. For materials with localized d-electrons like vanadates, standard functionals like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) may not be sufficient. More advanced methods like DFT+U (where U is a Hubbard-like term to account for on-site Coulomb interactions) or hybrid functionals (e.g., HSE06) are often necessary to accurately describe the electronic structure and band gap.

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density.

-

Band Structure Calculation: The electronic band structure is then calculated along high-symmetry directions in the Brillouin zone.

-

Density of States (DOS) Calculation: The DOS and projected DOS (PDOS) are calculated to understand the contribution of different atomic orbitals (Cs, V, O) to the valence and conduction bands.

Electronic Band Structure of a Representative Cesium Vanadate

While specific data for Cs₃VO₄ is unavailable, based on studies of other vanadates, the electronic structure near the Fermi level is expected to be dominated by the molecular orbitals of the vanadate (VO₄) polyhedra. The valence band maximum (VBM) is typically formed by O 2p states, with some contribution from V 3d states. The conduction band minimum (CBM) is primarily composed of empty V 3d states. The cesium ions are generally considered to have a lesser impact on the states near the band gap compared to the vanadate units.

Table 2: Predicted Electronic Properties of a Representative Cesium Vanadate

| Property | Predicted Value/Characteristic |

| Band Gap Nature | Likely indirect |

| Band Gap Value (eV) | Expected in the range of 2.0 - 4.0 eV |

| Valence Band Composition | Primarily O 2p with some V 3d character |

| Conduction Band Composition | Primarily V 3d character |

Visualizations

Caption: Experimental workflow for the characterization of cesium vanadates.

Caption: Workflow for first-principles electronic band structure calculations.

References

Vibrational Mode Analysis of Cesium Orthovanadate (Cs₃VO₄) Utilizing Raman Spectroscopy: A Technical Guide

Introduction

Cesium orthovanadate (Cs₃VO₄) is a crystalline material of interest in various scientific and technological fields. A thorough understanding of its structural and dynamic properties at the molecular level is crucial for its potential applications. Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a material, offering insights into its crystal structure, chemical bonding, and phase transitions. This technical guide presents a comprehensive overview of the theoretical and experimental aspects of employing Raman spectroscopy for the vibrational analysis of this compound. While specific experimental data for Cs₃VO₄ is not extensively available in the reviewed literature, this document outlines the fundamental principles, a generalized experimental protocol, and the expected spectral features based on the analysis of similar orthovanadate compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the characterization of solid-state materials.

Theoretical Framework: Vibrational Modes in Orthovanadates

The vibrational properties of a crystalline solid are dictated by its crystal structure and the nature of its chemical bonds. In this compound, the fundamental vibrational units are the orthovanadate (VO₄³⁻) tetrahedra. For an isolated tetrahedral ion like VO₄³⁻, group theory predicts four fundamental vibrational modes, all of which are Raman active.[1] These modes are:

-

Symmetric Stretching (ν₁): An in-phase, symmetric vibration of all four V-O bonds. This mode typically produces the most intense peak in the Raman spectrum.

-

Antisymmetric Stretching (ν₃): An out-of-phase stretching of the V-O bonds.

-

Symmetric Bending (ν₂): A symmetric scissoring motion of the O-V-O bond angles.

-

Antisymmetric Bending (ν₄): An asymmetric twisting or rocking motion of the O-V-O bond angles.

In a solid-state crystal lattice, the local environment and symmetry of the VO₄³⁻ units, as well as the interactions with the Cesium cations, can lead to a splitting of these fundamental modes and the appearance of additional lattice vibrations (external modes) at lower frequencies.

Generalized Experimental Protocol for Raman Spectroscopy of Cs₃VO₄

The following outlines a typical experimental procedure for acquiring the Raman spectrum of a solid sample like this compound.

1. Sample Preparation:

-

Crystalline Sample: If a single crystal of Cs₃VO₄ is available, it should be mounted on a microscope slide or a suitable sample holder. The orientation of the crystal axes relative to the incident laser polarization can be varied to perform polarized Raman spectroscopy, which can aid in the definitive assignment of vibrational modes.

-

Polycrystalline Powder: A polycrystalline powder sample of Cs₃VO₄ should be gently pressed into a shallow well on a sample holder or onto a microscope slide to create a flat, dense surface for analysis.

2. Instrumentation and Data Acquisition:

A high-resolution confocal Raman microscope is typically employed for the analysis of solid-state materials. The key instrumental parameters are as follows:

-

Laser Source: A solid-state laser with a wavelength of 532 nm or 785 nm is commonly used. The choice of wavelength may depend on the sample's fluorescence properties; a longer wavelength laser can help to mitigate fluorescence background.

-

Laser Power: The laser power at the sample should be kept low (typically in the range of 1-10 mW) to prevent laser-induced heating or sample degradation.

-

Objective Lens: A high numerical aperture objective lens (e.g., 50x or 100x) is used to focus the laser beam onto the sample and efficiently collect the scattered Raman signal.

-

Spectrometer: A single-grating spectrometer equipped with a cooled charge-coupled device (CCD) detector is used to disperse and detect the Raman scattered light.

-

Calibration: The spectrometer should be calibrated using a standard reference material with known Raman peak positions, such as a silicon wafer or a neon lamp.

-

Data Acquisition Parameters:

-

Spectral Range: 50 - 1200 cm⁻¹ (to cover both lattice vibrations and internal modes of the VO₄³⁻ units).

-

Acquisition Time: 10 - 60 seconds.

-

Accumulations: 5 - 10 accumulations to improve the signal-to-noise ratio.

-

3. Data Processing and Analysis:

The raw Raman spectra are processed to remove artifacts and extract meaningful information:

-

Cosmic Ray Removal: Spurious sharp peaks from cosmic rays are identified and removed using appropriate algorithms.

-

Baseline Correction: A polynomial or other suitable function is fitted to the spectral baseline and subtracted to remove background fluorescence.

-

Peak Fitting: The processed spectrum is fitted with Lorentzian-Gaussian functions to determine the precise position (wavenumber), intensity, and full width at half maximum (FWHM) of each Raman peak.

-

Mode Assignment: The observed Raman peaks are assigned to their corresponding vibrational modes based on their positions, intensities, and comparison with the spectra of other orthovanadate compounds and theoretical calculations.

Hypothetical Data Presentation

The quantitative data obtained from the Raman analysis of Cs₃VO₄ would be summarized in a table as shown below. Please note that the values in this table are hypothetical and serve as an example of how the data would be presented.

| Raman Peak Position (cm⁻¹) | Proposed Vibrational Assignment |

| Hypothetical/Example Data | Hypothetical/Example Data |

| ~850 | ν₁ (Symmetric Stretch of VO₄³⁻) |

| ~790 | ν₃ (Antisymmetric Stretch of VO₄³⁻) |

| ~350 | ν₂/ν₄ (Bending Modes of VO₄³⁻) |

| < 200 | Lattice Vibrations |

Visualization of the Experimental Workflow

The general workflow for the Raman spectroscopic analysis of this compound is illustrated in the following diagram.

References